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Compound of Interest

Compound Name: BMS-911543

Cat. No.: B612035

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published kinase selectivity of BMS-
911543, a potent and selective JAK2 inhibitor, with other commercially available JAK2
inhibitors. The information is compiled from publicly available literature to offer an independent
validation resource.

Executive Summary

BMS-911543 is a small molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the
signaling pathways of various cytokines and growth factors involved in hematopoiesis and
immune response.[1][2] Published data from its developers, Bristol-Myers Squibb, demonstrate
high potency against JAK2 with an IC50 of 1.1 nM and significant selectivity over other JAK
family members, including JAK1, JAK3, and TYK2.[1] Specifically, BMS-911543 was reported
to be approximately 350-fold, 75-fold, and 65-fold more selective for JAK2 than for JAK1,
JAK3, and TYK2, respectively.[1] Further assessment of its dissociation constants (Ki)
indicated even greater selectivity, with a Ki of 0.48 nM for JAK2, compared to 110 nM for JAK1
and 360 nM for JAK3.[1] Kinome-wide profiling against a panel of 451 kinases has shown that
BMS-911543 possesses excellent overall kinase selectivity.[1][3] This guide summarizes the
available guantitative data, details the experimental methodologies used for these
assessments, and provides a comparative overview with other notable JAK2 inhibitors.
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Data Presentation: Comparative Selectivity of JAK2
Inhibitors

The following tables summarize the published inhibitory activity of BMS-911543 and other
JAK2 inhibitors against the JAK family of kinases and a selection of off-target kinases. It is
important to note that direct comparisons of IC50 and Ki values across different studies should
be interpreted with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of BMS-911543 against JAK Family Kinases

Selectivity Fold (vs.

Kinase IC50 (nM)[1] Ki (nM)[1] JAK2 IC50)[1]
JAK2 1.1 0.48 1

JAK1 ~385 110 ~350

JAK3 ~82.5 360 ~75

TYK2 ~71.5 N/A ~65

Table 2: Published Selectivity of Various JAK2 Inhibitors (IC50 in nM)

Inhibitor JAK1 JAK2 JAK3 TYK2 Reference
BMS-911543  ~385 1.1 ~82.5 ~71.5 [1]
Ruxolitinib 3.3 2.8 428 19 [4]
Fedratinib 35 3 330 28 [5]
Momelotinib 150 100 220 160 [4]
Pacritinib 1280 23 520 50 [4]

Data for Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib are from a comparative study by
Incyte, the manufacturer of Ruxolitinib, and were determined under uniform assay conditions.

[4]
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Table 3: Inhibitory Activity of BMS-911543 against a Panel of Off-Target Kinases

Kinase IC50 (nM)
FLT3 280

LYN 300
c-FMS 450

PKA 550

BMX 1390

IKKe 2000
DAPK1 2320

SRC 3640

Data obtained from KinomeScan profiling.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (IC50
Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity

of a specific kinase by 50%.

e Enzymes and Substrates: Recombinant human JAK1, JAK2, JAKS, and TYK2 enzymes and
their respective peptide substrates were used.

o Assay Principle: The assay measures the phosphorylation of a peptide substrate by the
kinase in the presence of ATP. The amount of phosphorylated substrate is quantified,
typically using a fluorescence- or luminescence-based detection method.

e Procedure:
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o The kinase and a fluorescently labeled peptide substrate are incubated in a buffer solution.
o The test compound (e.g., BMS-911543) is added at various concentrations.

o The kinase reaction is initiated by the addition of ATP at a concentration close to its Km
value for the specific kinase.

o The reaction is allowed to proceed for a defined period at a controlled temperature.

o The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide
is determined. The Caliper LabChip platform, a microfluidic capillary electrophoresis
system, is often used for this separation and quantification.

o The percentage of inhibition is calculated for each inhibitor concentration, and the 1C50
value is determined by fitting the data to a dose-response curve.

KinomeScan™ Selectivity Profiling (Competition
Binding Assay)

This method assesses the binding affinity of a test compound against a large panel of kinases.

» Assay Principle: The assay is an active site-directed competition binding assay that is
independent of ATP. It measures the ability of a test compound to displace a proprietary,
immobilized, active-site directed ligand from the kinase active site.

e Procedure:

o

A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

o

If the test compound binds to the kinase's active site, it prevents the kinase from binding to
the immobilized ligand.

o

The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR
(gPCR) of the DNA tag.

o

The results are reported as the percentage of the kinase that remains bound to the
immobilized ligand in the presence of the test compound, compared to a vehicle control. A
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lower percentage indicates a stronger interaction between the test compound and the

kinase.

o For determining the dissociation constant (Kd), the assay is performed with a range of test

compound concentrations, and the data are fitted to a binding curve.

Mandatory Visualization
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Caption: JAK-STAT signaling pathway and the inhibitory action of BMS-911543.
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Caption: Experimental workflow for assessing kinase selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Independent Validation of BMS-911543's Kinase
Selectivity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612035#independent-validation-of-the-published-
selectivity-of-bms-911543]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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